(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid (1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 615575-74-1
VCID: VC5058366
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

CAS No.: 615575-74-1

Cat. No.: VC5058366

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

(1r,4s,5s)-Rel-2-boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid - 615575-74-1

Specification

CAS No. 615575-74-1
Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name (1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1
Standard InChI Key VGONMHFNYUTBCO-BIIVOSGPSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O
SMILES CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O

Introduction

(1R,4S,5S)-Rel-2-Boc-2-Azabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound characterized by its unique azabicyclo framework. This structure incorporates a nitrogen atom within the bicyclic system, along with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen. The Boc group enhances the compound's stability and reactivity, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical development.

The molecular formula of this compound is C11H17NO4, and its molecular weight is 227.26 g/mol . Its stereochemistry is defined by three chiral centers, contributing to its specific biological and chemical properties.

Structural Features

The compound's structure can be broken down as follows:

FeatureDescription
Bicyclic FrameworkAzabicyclo[2.1.1]hexane system with nitrogen integrated into the bicyclic ring.
Protecting GroupBoc (tert-butoxycarbonyl) group attached to the nitrogen for enhanced stability.
Functional GroupsCarboxylic acid at position 5 of the bicyclic framework.
ChiralityThree chiral centers at positions 1, 4, and 5, contributing to stereospecificity.

This unique combination of structural elements makes the compound highly versatile for synthetic applications.

Applications in Research and Industry

The compound is primarily used as a building block in medicinal chemistry due to its stability and functionalization potential:

  • Pharmaceutical Intermediates:

    • The Boc-protected nitrogen allows selective deprotection for further chemical modifications.

    • It serves as a precursor for synthesizing biologically active molecules.

  • Peptide Synthesis:

    • The azabicyclo framework can introduce rigidity into peptide backbones, improving binding affinity and specificity.

  • Biological Activity Studies:

    • Compounds derived from this structure are investigated for their interaction with enzymes and receptors due to their stereochemical specificity.

Synthesis Overview

The synthesis of (1R,4S,5S)-Rel-2-Boc-2-Azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves:

  • Starting with azabicyclo precursors.

  • Introducing the Boc protecting group under basic conditions.

  • Functionalizing the carboxylic acid group through oxidation or esterification reactions.

This multi-step synthesis ensures high stereochemical fidelity at all chiral centers .

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